

Spectroscopic Data and Analysis of Carvacrol: A Technical Guide

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Please Note: Initial searches for "**Sequosempervirin D**" did not yield any publicly available spectroscopic data. Therefore, this guide utilizes Carvacrol, a well-characterized natural product, as a representative example to demonstrate the presentation of spectroscopic data and experimental workflows.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data for Carvacrol. The document focuses on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols and a workflow diagram are also included to facilitate understanding and replication.

High-Resolution Mass Spectrometry (HR-MS) Data

HR-MS analysis provides the accurate mass of a molecule, which is crucial for determining its elemental composition.

Table 1: HR-MS Data for Carvacrol



Parameter	Value
Molecular Formula	C10H14O
Exact Mass (Computed)	150.1045 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed Ion	[M+H]+ or [M-H] ⁻

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. The following tables summarize the ¹H and ¹³C NMR data for Carvacrol.

Table 2: 1H NMR Spectroscopic Data for Carvacrol (Solvent: CDCl3)

Position	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1-OH	~4.8	S	1H	-
3	6.75	d	1H	7.5
4	7.08	d	1H	7.5
6	6.65	S	1H	-
7	2.25	S	3H	-
8	3.15	sept	1H	6.9
9, 10	1.22	d	6H	6.9

Table 3: 13C NMR Spectroscopic Data for Carvacrol (Solvent: CDCl3)



Position	Chemical Shift (δ, ppm)
1	153.3
2	120.9
3	131.1
4	113.1
5	148.5
6	118.8
7	15.4
8	33.7
9, 10	24.0

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are representative protocols for the acquisition of NMR and HR-MS data for a natural product like Carvacrol.

3.1. NMR Spectroscopy

A sample of the purified natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

- ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.



- 2D NMR: These experiments are crucial for establishing the connectivity between atoms in the molecule.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.

3.2. High-Resolution Mass Spectrometry (HR-MS)

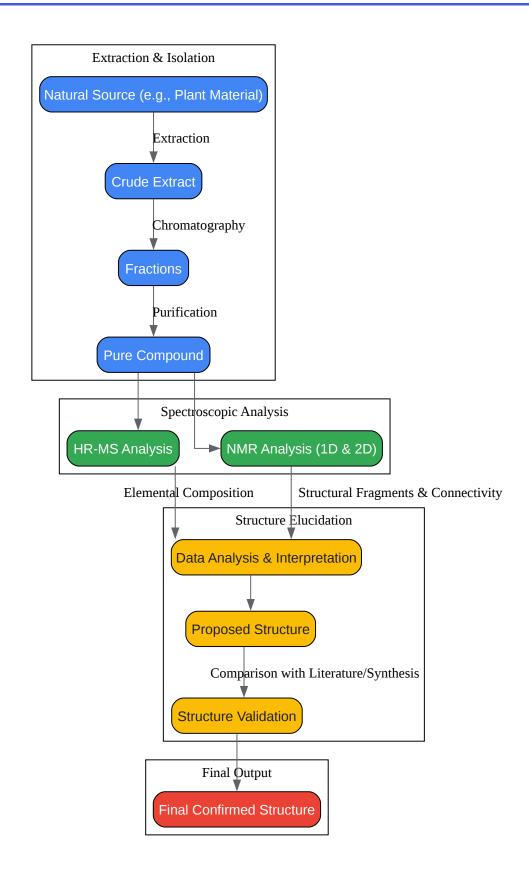
HR-MS analysis is performed using a mass spectrometer capable of high resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-HRMS).

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Chromatography: If coupled with LC, the sample is injected onto an appropriate column (e.g., C18) and eluted with a gradient of solvents (e.g., water and acetonitrile with a small amount of formic acid) to separate the components of the mixture.
- Mass Analysis: The eluent from the LC is directed to the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for natural products. The instrument is calibrated to ensure high mass accuracy, and the data is acquired in either positive or negative ion mode to detect the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. The resulting accurate mass measurement is used to calculate the elemental composition of the molecule.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product using spectroscopic techniques.





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Natural Product Spectroscopic Analysis Workflow



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